5-iodo-6-methyl-1H-indole
Overview
Description
5-Iodo-6-methyl-1H-indole: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-6-methyl-1H-indole typically involves the iodination of 6-methylindole. One common method is the regioselective C5−H direct iodination using N-iodosuccinimide (NIS) in the presence of a Lewis acid such as boron trifluoride etherate (BF3.Et2O) in dichloromethane . The reaction is carried out at room temperature for several hours, followed by extraction and purification to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, biocatalytic approaches using microbial cell factories have been explored for the production of indole derivatives .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-6-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The indole ring can be oxidized to form different functional groups.
Reduction Reactions: The compound can be reduced to form different indoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as palladium catalysts and copper iodide are commonly used for cross-coupling reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted indoles depending on the nucleophile used.
Oxidation Reactions: Products include indole-2-carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include indoline derivatives.
Scientific Research Applications
Chemistry: 5-Iodo-6-methyl-1H-indole is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable for constructing various indole-based compounds .
Biology: Indole derivatives, including this compound, have shown potential in biological studies due to their ability to interact with biological targets. They are used in the development of probes for studying biological processes .
Medicine: Indole derivatives are known for their pharmacological activities, including antiviral, anticancer, and antimicrobial properties. This compound may be explored for similar therapeutic applications .
Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrial chemicals. Its unique structure allows for the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 5-iodo-6-methyl-1H-indole involves its interaction with various molecular targets. The indole ring system can bind to multiple receptors and enzymes, influencing biological pathways. For example, indole derivatives have been shown to activate or inhibit specific signaling pathways, leading to their diverse biological effects . The iodine and methyl groups may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
5-Methylindole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Iodoindole: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
6-Methylindole: Lacks the iodine atom, similar to 5-methylindole, and has different reactivity and applications.
Uniqueness: 5-Iodo-6-methyl-1H-indole is unique due to the presence of both iodine and a methyl group, which enhances its reactivity and potential applications. The combination of these substituents allows for unique chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Properties
IUPAC Name |
5-iodo-6-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAULZGUGXGAKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646650 | |
Record name | 5-Iodo-6-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-19-0 | |
Record name | 5-Iodo-6-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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